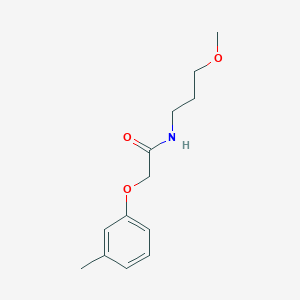
N-(3-methoxypropyl)-2-(3-methylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methoxypropyl)-2-(3-methylphenoxy)acetamide, also known as MPMA, is a synthetic compound that belongs to the class of amides. It has been widely used in scientific research due to its potential therapeutic properties.
Wirkmechanismus
The exact mechanism of action of N-(3-methoxypropyl)-2-(3-methylphenoxy)acetamide is not fully understood. However, it has been suggested that N-(3-methoxypropyl)-2-(3-methylphenoxy)acetamide may act by modulating the activity of certain neurotransmitters, such as GABA and glutamate, in the brain. N-(3-methoxypropyl)-2-(3-methylphenoxy)acetamide may also have an effect on the immune system and inflammation pathways.
Biochemical and Physiological Effects:
N-(3-methoxypropyl)-2-(3-methylphenoxy)acetamide has been shown to have a number of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and to increase the production of anti-inflammatory cytokines, such as IL-10. N-(3-methoxypropyl)-2-(3-methylphenoxy)acetamide has also been shown to increase the levels of certain neurotransmitters, such as GABA and dopamine, in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(3-methoxypropyl)-2-(3-methylphenoxy)acetamide in lab experiments is its potential therapeutic properties. N-(3-methoxypropyl)-2-(3-methylphenoxy)acetamide has been shown to have a number of beneficial effects in animal models of various diseases. Additionally, N-(3-methoxypropyl)-2-(3-methylphenoxy)acetamide is relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using N-(3-methoxypropyl)-2-(3-methylphenoxy)acetamide is that its mechanism of action is not fully understood. Further research is needed to elucidate the exact molecular pathways involved in N-(3-methoxypropyl)-2-(3-methylphenoxy)acetamide's therapeutic effects.
Zukünftige Richtungen
There are a number of future directions for research on N-(3-methoxypropyl)-2-(3-methylphenoxy)acetamide. One area of interest is its potential use as a treatment for neurodegenerative diseases, such as Alzheimer's disease. N-(3-methoxypropyl)-2-(3-methylphenoxy)acetamide has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease. Another area of interest is its potential use as an analgesic. N-(3-methoxypropyl)-2-(3-methylphenoxy)acetamide has been shown to have analgesic effects in animal models of pain. Further research is needed to determine the exact mechanisms involved in these effects and to evaluate the potential clinical applications of N-(3-methoxypropyl)-2-(3-methylphenoxy)acetamide.
Synthesemethoden
N-(3-methoxypropyl)-2-(3-methylphenoxy)acetamide can be synthesized through a multi-step process that involves the reaction of 3-methylphenol with chloroacetyl chloride, followed by the reaction of the resulting product with 3-methoxypropylamine. The final product is obtained after purification and isolation.
Wissenschaftliche Forschungsanwendungen
N-(3-methoxypropyl)-2-(3-methylphenoxy)acetamide has been extensively studied for its potential therapeutic properties. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant activities. N-(3-methoxypropyl)-2-(3-methylphenoxy)acetamide has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-(3-methoxypropyl)-2-(3-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-11-5-3-6-12(9-11)17-10-13(15)14-7-4-8-16-2/h3,5-6,9H,4,7-8,10H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFGLHOXVYFRZAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NCCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-amino-4-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B5138447.png)
![1-methyl-6-oxo-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]-beta-alaninate](/img/structure/B5138453.png)
![N-{4-[4-(2,3-dihydro-1H-inden-2-ylamino)-1-piperidinyl]phenyl}cyclopentanecarboxamide](/img/structure/B5138461.png)
![1-(2,3-dihydro-1-benzofuran-5-ylmethyl)-N-[3-(2-furyl)phenyl]-4-piperidinecarboxamide](/img/structure/B5138480.png)
![11-(allyloxy)-3,4,5,6,15,15-hexachloro-14-oxa-11-azapentacyclo[6.5.1.1~3,6~.0~2,7~.0~9,13~]pentadec-4-ene-10,12-dione](/img/structure/B5138488.png)
![17-(4-iodophenyl)-1,8-dimethyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5138489.png)
![2-(3,4-dimethoxyphenyl)-4,4,5,8-tetramethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B5138492.png)
![(3aS*,5S*,9aS*)-2-(3-chlorobenzyl)-5-(3,5-dimethoxyphenyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5138515.png)
![4-(4-methoxyphenyl)-1,7-dimethyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5138536.png)
![3-[(4-bromo-3-chlorophenyl)amino]-5-phenyl-2-cyclohexen-1-one](/img/structure/B5138542.png)

![5-[3-(2-furyl)-2-methyl-2-propen-1-ylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5138549.png)
methyl]phosphonate](/img/structure/B5138552.png)
![methyl 2-(5-{[1-(2,3-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoate](/img/structure/B5138554.png)